8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine is a synthetic compound with the molecular formula and a molecular weight of 419.48 g/mol. This compound is categorized as a xanthine derivative, which are widely recognized for their roles in pharmacology, particularly in the modulation of various biological processes. The compound is identified by the CAS number 33120-34-2, indicating its unique chemical identity in scientific literature and databases .
The synthesis of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine typically involves multi-step organic reactions. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are employed to monitor the progress and purity of the reaction intermediates .
The molecular structure of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine can be described using various structural representations:
CN(CCOC(c1ccccc1)c2ccccc2)c3nc4N(C)C(=O)N(C)C(=O)c4[nH]3InChI=1S/C23H25N5O3/c1-26(22-24-18-20(25-22)27(2)23(30)28(3)21(18)29)14-15-31-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,24,25)The structure features a xanthine backbone with multiple functional groups that confer specific pharmacological properties .
Key data points for the compound include:
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine can undergo several chemical reactions typical of xanthine derivatives:
Reactivity is influenced by the electronic nature of substituents on the xanthine ring and the steric hindrance introduced by bulky groups like diphenylmethoxy .
The mechanism of action for 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine primarily involves its interaction with adenosine receptors in the central nervous system. As a xanthine derivative:
Pharmacological studies indicate that compounds like this can modulate pathways involved in energy metabolism and neuronal signaling .
The compound exhibits characteristics typical of organic compounds:
Key chemical properties include:
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine has several potential applications in scientific research:
The systematic naming of this xanthine derivative follows IUPAC hierarchical rules, positioning it within the purine alkaloid family. Its primary IUPAC name is 8-[2-(benzhydryloxy)ethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione, reflecting its core xanthine structure with three key substituents [2] [7] [9]. The "1,3-dimethylxanthine" base denotes dimethylation at the purine ring's N1 and N3 positions, while the "8-[2-(diphenylmethoxy)-N-methylethylamino]" side chain specifies a tertiary amine linkage at C8, itself modified with a benzhydryl (diphenylmethyl) ether group. Alternative nomenclature includes 8-[[2-(diphenylmethoxy)ethyl]methylamino]-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione, emphasizing the hydrogenated purine ring system [3] [9]. Pharmacopeial synonyms such as "Dimenhydrinate Impurity 4" and "Theophylline Impurity 14" link it to pharmaceutical contexts [2] [9].
Table 1: Systematic and Common Nomenclature
| Naming Convention | Designation |
|---|---|
| Primary IUPAC Name | 8-[2-(benzhydryloxy)ethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione |
| Alternative IUPAC | 8-[[2-(diphenylmethoxy)ethyl]methylamino]-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione |
| Pharmaceutical Synonym | Dimenhydrinate Impurity 4 / Theophylline Impurity 14 |
Structural confirmation of this compound relies on complementary spectroscopic techniques:
Table 2: Diagnostic Spectroscopic Signatures
| Technique | Key Signals/Fragments | Structural Assignment |
|---|---|---|
| ¹H NMR | 7.2–7.4 ppm (10H) | Diphenyl aromatic protons |
| 3.2–3.4 ppm (3H) | N–CH₃ | |
| 4.0–4.2 ppm (2H) | O–CH₂ | |
| ¹³C NMR | ~82 ppm | Benzhydryl methine carbon |
| 150–155 ppm | Xanthine carbonyl carbons | |
| MS (HR) | 420.196 [M+H]⁺ | Molecular ion |
| 180 [C₁₃H₁₁O]⁺ | Benzhydryl fragment |
Structurally distinct from classical xanthines, this compound retains the 1,3-dimethylxanthine core but diverges via an 8-position alkylamine chain. Key comparisons include:
Pharmacologically, 8-substitution diminishes adenosine receptor affinity (a hallmark of theophylline) but may confer unique bioactivity. Its designation as a Dimenhydrinate impurity arises from its role as a synthetic intermediate or degradation product in diphenhydramine-theophylline complexes [2] [9].
Though explicit crystallographic data is absent in the search results, conformational insights derive from molecular modeling and analogous structures:
Molecular dynamics simulations suggest intramolecular van der Waals interactions between phenyl rings and the xanthine’s methyl groups stabilize compact conformers in nonpolar environments—a trait relevant to membrane permeability.
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: